molecular formula C18H15N5O3S B2376909 3-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034283-12-8

3-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2376909
CAS No.: 2034283-12-8
M. Wt: 381.41
InChI Key: ANDGELDVHWTUJM-UHFFFAOYSA-N
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Description

3-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a quinoline, pyrrolidine, and pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Quinoline Moiety: This step often involves sulfonylation reactions where the quinoline ring is introduced.

    Formation of the Pyrazine Ring: This can be synthesized through various methods, including cyclization of appropriate precursors.

    Coupling Reactions: The final step involves coupling the pyrrolidine and pyrazine rings through an ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives of the pyrazine ring.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription. The pyrrolidine ring can interact with various enzymes, inhibiting their activity. The pyrazine ring can participate in redox reactions, affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial activity.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones, which have various biological activities.

    Pyrazine Derivatives: Compounds like pyrazinamide, used as an anti-tubercular agent.

Uniqueness

3-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its combination of three distinct pharmacophores in a single molecule. This unique structure allows it to interact with multiple biological targets, potentially leading to a broad spectrum of biological activities.

Properties

IUPAC Name

3-(1-quinolin-8-ylsulfonylpyrrolidin-3-yl)oxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S/c19-11-15-18(22-9-8-20-15)26-14-6-10-23(12-14)27(24,25)16-5-1-3-13-4-2-7-21-17(13)16/h1-5,7-9,14H,6,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDGELDVHWTUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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